{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol
Overview
Description
{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol is a chemical compound with the molecular formula C6H5ClN4O It is a derivative of triazolo[4,3-b]pyridazine, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the mesenchymal-epithelial transition factor (c-met) with high protein kinase selectivity . c-MET is a receptor tyrosine kinase that plays a crucial role in cellular survival, growth, and migration.
Mode of Action
Based on the known actions of similar compounds, it may interact with its targets (such as c-met) and inhibit their function . This inhibition could lead to changes in cellular processes regulated by these targets.
Biochemical Pathways
If it indeed inhibits c-met, it could affect pathways related to cell survival, growth, and migration .
Pharmacokinetics
Similar compounds have been found to have high gastrointestinal absorption and permeability across the blood-brain barrier . These properties could impact the bioavailability of the compound.
Result of Action
If it inhibits c-met, it could potentially lead to decreased cell survival, growth, and migration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol typically involves the following steps:
Formation of the Triazolo[4,3-b]pyridazine Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and chloroacetyl chloride.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: {6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the chlorine atom to form a corresponding amine.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of the corresponding ketone or carboxylic acid.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives based on the nucleophile or electrophile used.
Scientific Research Applications
{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol is unique due to its specific structural features and reactivity. Similar compounds include:
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine: Lacks the hydroxyl group.
[1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanol: Lacks the chlorine atom at the 6-position.
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-ol: Has a hydroxyl group at the 3-position but lacks the methanol group.
Properties
IUPAC Name |
(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c7-4-1-2-5-8-9-6(3-12)11(5)10-4/h1-2,12H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZXJFHVKJANKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NN=C2CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1175301-94-6 | |
Record name | {6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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